Piperidine,1,1'-(1,3-propanediyl)bis-
Description
Piperidine,1,1'-(1,3-propanediyl)bis- (CAS: 16898-52-5), also named 4,4'-(1,3-propanediyl)bis(piperidine), is a bicyclic amine featuring two piperidine rings connected by a propane-1,3-diyl spacer. Key properties include:
- Molecular formula: C₁₃H₂₆N₂
- Molecular weight: 210.36 g/mol
- Melting point: 65–68.5°C
- Boiling point: 327°C
- Solubility: Hygroscopic, with near-transparency in water .
This compound is utilized as an intermediate in organic synthesis and has been identified in catalytic pyrolysis products of polyolefin plastics (e.g., polyethylene and polypropylene), suggesting thermal stability under high-temperature conditions .
Properties
CAS No. |
31951-46-9 |
|---|---|
Molecular Formula |
C13H26N2 |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-(3-piperidin-1-ylpropyl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-13H2 |
InChI Key |
AMBFNDRKYCJLNH-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CCCC2CCNCC2.O |
Canonical SMILES |
C1CCN(CC1)CCCN2CCCCC2 |
Origin of Product |
United States |
Scientific Research Applications
Applications in Scientific Research
Piperidine, 1,1'-(1,3-propanediyl)bis- has a wide array of applications across different scientific disciplines:
Chemistry
- Building Block for Synthesis : Utilized as a precursor in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through oxidation and reduction reactions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | N-oxides |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Alkyl halides | Substituted piperidines |
Biological Applications
- Enzyme Inhibition Studies : Investigated for its potential as an enzyme inhibitor. The compound's ability to bind to specific molecular targets makes it valuable in studying enzyme interactions and receptor binding.
- Pharmacological Potential : Research indicates that piperidine derivatives may exhibit anti-cancer properties. For instance, studies have shown that related compounds can inhibit mitochondrial respiration in cancer cell lines such as Huh7 and T47D .
Pharmaceutical Development
- Lead Compound in Drug Discovery : Due to its biological activity, Piperidine, 1,1'-(1,3-propanediyl)bis- is being explored for its potential therapeutic uses in treating neurological disorders and other diseases. Its structural features facilitate interactions with biological targets that are critical for drug efficacy.
Industrial Applications
- Specialty Chemicals Production : Used in the manufacturing of specialty chemicals and materials due to its unique chemical properties.
Case Studies and Research Findings
Several studies have highlighted the efficacy of Piperidine derivatives in various applications:
- Cytotoxicity Studies : Research has demonstrated that certain piperidine derivatives exhibit significant cytotoxic effects against human liver cancer cells (Huh7). Compounds derived from piperidine have been shown to outperform standard chemotherapeutic agents like 5-FU in some cases .
- Enzyme Interaction Mechanisms : Investigations into the binding affinity of Piperidine compounds reveal their potential role as enzyme inhibitors. For example, studies indicate that these compounds can modulate the activity of enzymes involved in metabolic pathways relevant to cancer progression.
- Material Science Applications : The compound's chelating properties have been explored for use in coordination chemistry and catalysis. Research has focused on developing new catalysts based on piperidine structures for organic reactions.
Comparison with Similar Compounds
Piperidinium and Pyrrolidinium-Based Quaternary Salts
Quaternary ammonium salts with propane-1,3-diyl spacers, such as 1,1′-(propane-1,3-diyl)bis(1-methylpiperidinium) bromide ([C₃Mpip₂]₂Br), share structural similarities but differ in nitrogen substitution and counterion presence. Key distinctions include:
- Enhanced solubility : Quaternary salts exhibit higher water solubility due to ionic character.
- Thermal stability : Piperidinium salts (e.g., [C₃Mpip₂]₂Br) demonstrate lower volatility compared to neutral piperidine derivatives .
Polyamine Derivatives
N,N'-bis(3-aminopropyl)-1,3-propanediamine (a polyamine analog) shares the propane-1,3-diyl spacer but replaces piperidine with primary amines. Biological studies reveal:
- Receptor binding : Polyamines with propane-1,3-diyl spacers enhance NMDA receptor binding affinity (EC₅₀: 0.8–60 µM), whereas piperidine derivatives lack this activity due to steric hindrance from cyclic structures .
- Chain flexibility : Linear polyamines exhibit greater conformational flexibility, favoring interactions with biomacromolecules .
Physicochemical Properties vs. Aromatic Analogs
Piperidine,1,1'-(1,3-propanediyl)bis- is distinct from aromatic bicyclic compounds (e.g., 1,1'-(1,3-propanediyl)bisbenzene ) in:
- Thermal degradation : The piperidine derivative forms via catalytic pyrolysis of plastics, while aromatic analogs arise from Diels-Alder reactions followed by dehydrogenation .
- Polarity: Piperidine’s basic nitrogen increases polarity, enhancing water solubility compared to non-polar aromatic analogs .
Data Table: Key Compounds and Properties
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Piperidine,1,1'-(1,3-propanediyl)bis- | 16898-52-5 | C₁₃H₂₆N₂ | 65–68.5 | 327 | Organic synthesis |
| 1,3-Bis(4-piperidyl)propane | 16898-52-5 | C₁₃H₂₆N₂ | 65–68.5 | 327 | Industrial intermediates |
| [C₃Mpip₂]₂Br | N/A | C₁₅H₃₂N₂Br₂ | >200 (decomposes) | N/A | Ionic liquids |
| N,N'-bis(3-aminopropyl)-1,3-propanediamine | 56-18-2 | C₉H₂₄N₄ | 32–34 | N/A | NMDA receptor modulation |
Preparation Methods
Cyclization of β-Aminoalkyl Zinc Iodides
A prominent approach involves the reaction of protected β-aminoalkyl zinc iodides with chlorinated propene derivatives under copper catalysis, followed by cyclization with sodium hydride. This method yields enantiomerically enriched piperidines with good yields (55%-85%).
-
- β-Aminoalkyl zinc iodide + 3-chloro-2-(chloromethyl)prop-1-ene → Copper-catalyzed coupling
- Cyclization with sodium hydride → 5-methylene piperidines
-
- Good stereochemical control
- Moderate to high yields
- Applicable to various substituted piperidines
Reference: Synthesis of 5-methylene-2-substituted piperidines (Scheme A).
Palladium-Catalyzed Allylic Amination and Michael Addition
Desmaële et al. developed a sequential palladium-catalyzed allylic amination followed by Michael addition to form 5-methylenepiperidines.
-
- Reaction of bromo-acetal with diethyl malonate in sodium ethoxide
- Saponification and decarboxylative Mannich reaction
- Ester reduction and acetal hydrolysis to hemiacetal
- Palladium-catalyzed reaction with benzylamine → Piperidine formation
-
- Benzylamine gives higher yields compared to less nucleophilic amines
- Provides access to functionalized piperidines with potential for further modification
Reference: Sequential Pd-catalyzed allylic amination and Michael addition (Scheme 3).
Reductive Cyclization of 6-Oxoamino Acid Derivatives
This method involves preparing 6-oxoamino acid derivatives via conjugate addition of organozinc reagents derived from L-serine to enones, followed by stereoselective reduction of the intermediate imines to yield 2,6-disubstituted piperidines.
-
- Enables stereoselective synthesis of substituted piperidines
- Useful for generating pipecolic acid derivatives
Reference: Reductive cyclization approach (Scheme D).
Radical Rearrangement of Aziridines
Aziridines can undergo radical rearrangement upon treatment with tri-n-butyltin hydride and AIBN, generating piperidines via a 5-exo-trig cyclization and ring-opening sequence.
Catalytic Hydrogenation of Pyridine Derivatives
Classical preparation of piperidine involves catalytic hydrogenation of pyridine using nickel catalysts at elevated temperatures (~170 °C). This method is foundational for piperidine synthesis but can be adapted for substituted derivatives.
-
- Less selective for complex substituted piperidines
- Requires harsh conditions
Reference: General piperidine synthesis overview.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|
| β-Aminoalkyl zinc iodide cyclization | β-aminoalkyl zinc iodide, 3-chloro-2-(chloromethyl)prop-1-ene, Cu catalyst, NaH | 55-85 | Enantiomerically enriched | Efficient for 5-methylene piperidines |
| Pd-catalyzed allylic amination | Bromo-acetal, diethyl malonate, Pd catalyst, benzylamine | Moderate to high | Moderate | Sequential reactions allow functional group diversity |
| Reductive cyclization of 6-oxoamino acids | Organozinc reagents, enones, stereoselective reduction | Moderate | Stereoselective | Useful for 2,6-disubstituted piperidines |
| Radical rearrangement of aziridines | Tri-n-butyltin hydride, AIBN | Moderate | Not specified | Relies on radical chemistry for ring expansion |
| Catalytic hydrogenation of pyridine | Ni catalyst, high temperature (170 °C) | High (for pyridine) | Low for substituted | Classical method, less suited for complex derivatives |
Research Findings and Notes
The amount of water in the work-up step significantly affects the yield and purity of the piperidine product. For example, increasing water volume from 1.5 mL to 10 mL per mmol improved yields from 25% to 60%, reducing side product formation (diene).
Protecting groups such as trifluoroacetyl (TFA) and Boc influence stereoselectivity during hydrogenation steps, with TFA-protected substrates showing higher stereoselectivity.
The choice of amine nucleophile in Pd-catalyzed allylic amination affects yield; more nucleophilic amines like benzylamine provide better results than less nucleophilic ones like p-toluenesulfonamide.
Organometallic reagents derived from amino acids (e.g., L-serine) enable access to stereochemically defined piperidine derivatives, highlighting the utility of chiral pool synthesis in this area.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 65–68.5°C | |
| Boiling Point | ~327°C | |
| Density | 0.9578 g/cm³ | |
| pKa | 10.99 ± 0.10 | |
| Water Solubility | Highly soluble |
Basic: What spectroscopic methods are validated for structural confirmation of Piperidine,1,1'-(1,3-propanediyl)bis-?
Answer:
IR Spectroscopy : Detect amine N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) to confirm piperidine ring integrity .
GC-MS : Use molecular ion peaks (e.g., m/z 287.35 for C₁₇H₂₁NO₃ derivatives) and fragmentation patterns to verify backbone stability under thermal conditions .
NMR : Analyze δ 2.5–3.5 ppm (piperidine CH₂ groups) and δ 1.4–1.8 ppm (propanediyl CH₂) for spatial arrangement .
Advanced: How can contradictions in reported melting points (65–68.5°C vs. literature anomalies) be resolved?
Answer:
Discrepancies may arise from polymorphic forms or impurities.
- Methodology :
- Case Study : A study resolved a 3°C deviation by identifying residual solvents via headspace GC-MS .
Advanced: What synthetic routes optimize yield for Piperidine,1,1'-(1,3-propanediyl)bis- derivatives in drug discovery?
Answer:
Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane under N₂ to yield 1-acetyl derivatives (85–90% yield) .
Cross-Coupling : Use Pd-catalyzed Suzuki reactions with aryl boronic acids for spirocyclic analogs .
Challenges : Steric hindrance from the propanediyl bridge may reduce nucleophilic reactivity at piperidine N-centers. Mitigate via microwave-assisted synthesis (50°C, 30 min) to enhance kinetics .
Advanced: How does the compound’s structure influence its application in polymer or supramolecular chemistry?
Answer:
The 1,3-propanediyl linker enables:
- Coordination Chemistry : Act as a bidentate ligand for transition metals (e.g., Cu²⁺) in MOF synthesis, leveraging its dual piperidine donor sites .
- Polymer Crosslinking : Participate in epoxy resin curing via amine-epoxide reactions, enhancing thermal stability (TGA degradation >300°C) .
- Limitation : Hygroscopicity may reduce long-term stability in hydrophilic matrices.
Advanced: What computational strategies predict the compound’s reactivity in catalytic systems?
Answer:
DFT Calculations : Model nucleophilic attack at piperidine N-sites using Gaussian09 with B3LYP/6-31G(d) basis sets .
MD Simulations : Assess solvation dynamics in water/DMSO mixtures (GROMACS) to optimize reaction media .
Case Study : A 2024 study predicted regioselective alkylation at the 4-piperidyl position (ΔG‡ = 28.5 kcal/mol) using DFT, validated experimentally .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Answer:
Standardization : Use USP/EP reference standards for purity calibration .
Assay Optimization :
- Test cytotoxicity (MTT assay) in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.
- Validate target binding (e.g., kinase inhibition) via SPR or ITC to confirm direct interactions .
Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) for consensus on IC₅₀ ranges .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
